molecular formula C19H16N4O3 B2600976 3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole CAS No. 1251692-86-0

3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B2600976
CAS No.: 1251692-86-0
M. Wt: 348.362
InChI Key: PYEOAWYWCNWFJT-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or β-ketoester.

    Formation of the oxadiazole ring: This involves the cyclization of a suitable precursor such as a hydrazide with a carboxylic acid derivative (e.g., ester or acid chloride) under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy groups on the phenyl ring.

    Reduction: Reduction reactions may target the oxadiazole ring or the pyrazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield corresponding quinones, while reduction of the oxadiazole ring may lead to ring-opened products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-thiadiazole: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.

    3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-triazole: Contains an additional nitrogen atom in the ring.

Uniqueness

The uniqueness of 3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-24-15-9-8-13(10-16(15)25-2)18-21-19(26-23-18)14-11-20-22-17(14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEOAWYWCNWFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(NN=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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